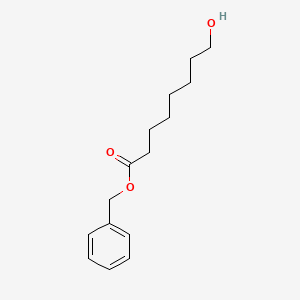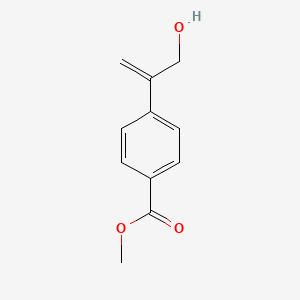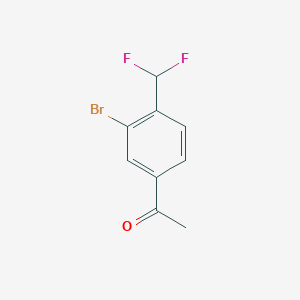![molecular formula C28H12O5 B13128317 16-oxaheptacyclo[16.11.0.02,14.04,12.06,11.020,28.021,26]nonacosa-1(18),2(14),3,6,8,10,12,19,21,23,25,28-dodecaene-5,15,17,27-tetrone CAS No. 28820-39-5](/img/structure/B13128317.png)
16-oxaheptacyclo[16.11.0.02,14.04,12.06,11.020,28.021,26]nonacosa-1(18),2(14),3,6,8,10,12,19,21,23,25,28-dodecaene-5,15,17,27-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-oxaheptacyclo[1611002,1404,1206,11020,28021,26]nonacosa-1(18),2(14),3,6,8,10,12,19,21,23,25,28-dodecaene-5,15,17,27-tetrone is a complex organic compound with a unique structure characterized by multiple fused rings and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-oxaheptacyclo[16.11.0.02,14.04,12.06,11.020,28.021,26]nonacosa-1(18),2(14),3,6,8,10,12,19,21,23,25,28-dodecaene-5,15,17,27-tetrone involves multiple steps, typically starting from simpler organic molecules. The synthetic route often includes cyclization reactions, oxidation, and functional group transformations. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety, and minimizing environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
16-oxaheptacyclo[16.11.0.02,14.04,12.06,11.020,28.021,26]nonacosa-1(18),2(14),3,6,8,10,12,19,21,23,25,28-dodecaene-5,15,17,27-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
16-oxaheptacyclo[16.11.0.02,14.04,12.06,11.020,28.021,26]nonacosa-1(18),2(14),3,6,8,10,12,19,21,23,25,28-dodecaene-5,15,17,27-tetrone has diverse applications in scientific research:
Chemistry: The compound is used as a model system for studying complex molecular architectures and reaction mechanisms.
Biology: Its unique structure makes it a candidate for investigating biological interactions and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or diagnostic tools.
Mechanism of Action
The mechanism of action of 16-oxaheptacyclo[16.11.0.02,14.04,12.06,11.020,28.021,26]nonacosa-1(18),2(14),3,6,8,10,12,19,21,23,25,28-dodecaene-5,15,17,27-tetrone involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or signal transduction pathways. The compound’s unique structure allows it to bind selectively to certain proteins or receptors, influencing their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 8,11,15,20,22-pentahydroxy-24-methyl-13,18,27-trioxo-6-oxaheptacyclo[15.10.2.0~1,19~.0~3,16~.0~5,14~.0~7,12~.0~21,26~]nonacosa-3(16),4,11,14,19,21,23,25,28-nonaene-7-carboxylate
- 16-Methoxy-14-oxapentacyclo[20.2.2.2 10,13 .1 15,19 .0 2,7 ]nonacosa-1(24),2,4,6,10,12,15(27),16,18,22,25,28-dodecaene
Uniqueness
16-oxaheptacyclo[16.11.0.02,14.04,12.06,11.020,28.021,26]nonacosa-1(18),2(14),3,6,8,10,12,19,21,23,25,28-dodecaene-5,15,17,27-tetrone stands out due to its highly fused ring system and the presence of multiple oxygen atoms, which confer unique chemical and physical properties. These features make it particularly valuable for studying complex molecular interactions and developing novel applications in various scientific fields .
Properties
CAS No. |
28820-39-5 |
|---|---|
Molecular Formula |
C28H12O5 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
16-oxaheptacyclo[16.11.0.02,14.04,12.06,11.020,28.021,26]nonacosa-1(18),2(14),3,6,8,10,12,19,21,23,25,28-dodecaene-5,15,17,27-tetrone |
InChI |
InChI=1S/C28H12O5/c29-25-15-7-3-1-5-13(15)17-11-23-19(9-21(17)25)20-10-22-18(12-24(20)28(32)33-27(23)31)14-6-2-4-8-16(14)26(22)30/h1-12H |
InChI Key |
WQPNFJHNQRNPQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3C2=O)C5=C(C=C6C7=CC=CC=C7C(=O)C6=C5)C(=O)OC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-7-chloroanthracene-9,10-dione](/img/structure/B13128289.png)




